2,4,6-Trimethylbenzyl alcohol

Description

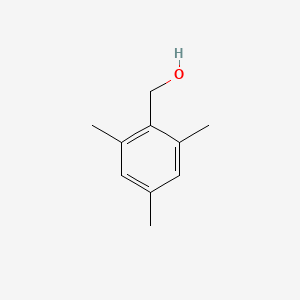

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODDFDHPSIYCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194506 | |

| Record name | 2,4,6-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-90-5 | |

| Record name | 2,4,6-Trimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4170-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV3KVT84N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,4,6-trimethylbenzyl alcohol from mesitylene

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzyl Alcohol from Mesitylene

Abstract

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of this compound, a valuable intermediate in the fields of fine chemicals and pharmaceutical development. The synthesis commences from the readily available starting material, mesitylene (1,3,5-trimethylbenzene). The core of this guide focuses on a two-step synthetic sequence: the Blanc chloromethylation of mesitylene to yield 2,4,6-trimethylbenzyl chloride, followed by its subsequent hydrolysis to the target alcohol. This document furnishes detailed experimental protocols, mechanistic insights, safety imperatives, and characterization data, intended for an audience of researchers, chemists, and drug development professionals.

Introduction: The Utility of this compound

This compound, also known as mesitylmethanol, is a substituted benzyl alcohol with the chemical formula (CH₃)₃C₆H₂CH₂OH.[1] It serves as a crucial building block in organic synthesis, finding application in the preparation of more complex molecules, including pharmaceutical intermediates and specialized polymers.[1][2] Its physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 4170-90-5[3] |

| Molecular Formula | C₁₀H₁₄O[3] |

| Molecular Weight | 150.22 g/mol [1] |

| Appearance | White to light yellow crystalline solid[4][5] |

| Melting Point | 87-89 °C[1] |

| Boiling Point | 140 °C at 15 mmHg[1] |

The synthetic approach detailed herein is predicated on its efficiency and scalability, utilizing mesitylene as a cost-effective and accessible precursor. The overall transformation is depicted in the workflow below.

Figure 1: High-level workflow for the synthesis of this compound.

Synthetic Methodology: A Two-Step Approach

The conversion of mesitylene to this compound is most effectively achieved through a two-step process. The first step introduces a functional handle via chloromethylation, which is then converted to the desired alcohol functionality in the second step.

Step 1: Blanc Chloromethylation of Mesitylene

The Blanc reaction is a classic electrophilic aromatic substitution used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring.[6][7] This reaction is particularly effective for activated aromatic compounds like mesitylene, where the three methyl groups act as electron-donating activators, facilitating the electrophilic attack.

2.1.1. Mechanistic Rationale

The reaction proceeds under acidic conditions with a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[6] Formaldehyde is protonated by hydrochloric acid, which, in coordination with the Lewis acid, generates a highly electrophilic species—likely a (chloromethyl)oxonium cation or a chlorocarbenium cation.[6] The π-electrons of the mesitylene ring attack this electrophile, leading to the formation of a carbocation intermediate (a sigma complex), which then rapidly rearomatizes by losing a proton. The resulting benzyl alcohol is subsequently converted to the more stable benzyl chloride under the reaction conditions.[6][8]

Figure 2: Simplified mechanism of the Blanc chloromethylation reaction.

2.1.2. Critical Safety Considerations

WARNING: The Blanc chloromethylation reaction is known to produce bis(chloromethyl) ether as a byproduct, which is a potent human carcinogen.[6][9] All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][10] A thorough risk assessment should be performed before commencing any work.[10]

2.1.3. Detailed Experimental Protocol

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for introducing hydrogen chloride (HCl) gas. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl.

-

Reagent Charging: To the flask, add mesitylene (1.0 eq) and paraformaldehyde (1.2 eq). Add a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.

-

Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (0.5-1.0 eq) to the stirred mixture.

-

Reaction Execution: Heat the mixture to 60-70 °C. Bubble dry HCl gas through the stirred mixture at a steady rate. The reaction is typically complete within 2-4 hours, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and water. The product will separate as an organic layer.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4,6-trimethylbenzyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2,4,6-Trimethylbenzyl Chloride

The conversion of the benzyl chloride intermediate to the target benzyl alcohol is a standard nucleophilic substitution reaction. Hydrolysis can be achieved by heating the chloride with an aqueous solution of a weak base, such as sodium carbonate or calcium carbonate.

2.2.1. Mechanistic Rationale

The benzylic carbon is susceptible to nucleophilic attack by water or hydroxide ions. The reaction proceeds via an SN1 or SN2 mechanism, depending on the conditions. The presence of a weak base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

References

- 1. 2,4,6-三甲基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4170-90-5 | FT34610 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound,4170-90-5 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. Blanc Reaction [organic-chemistry.org]

- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. orgsyn.org [orgsyn.org]

physical and chemical properties of 2,4,6-trimethylbenzyl alcohol

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol

This guide provides a comprehensive technical overview of this compound (also known as mesityl carbinol), a sterically hindered aromatic alcohol. We will explore its fundamental physicochemical properties, detail robust protocols for its synthesis and characterization, and discuss its chemical reactivity and applications from a mechanistic standpoint. The content is structured to provide actionable insights for laboratory professionals engaged in organic synthesis and medicinal chemistry.

Core Molecular Profile and Significance

This compound is a primary alcohol distinguished by the mesitylene (1,3,5-trimethylbenzene) moiety. The presence of two ortho-methyl groups relative to the hydroxymethyl substituent imparts significant steric hindrance around the reactive center. This structural feature, combined with the electron-donating nature of the methyl groups, modulates the alcohol's reactivity, making it a unique building block in organic synthesis. It is often employed when selective reactions are required, as the steric bulk can prevent undesirable side reactions, a crucial consideration in the multi-step synthesis common in drug development.

Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 150.22 g/mol | [1][3][4][5] |

| Appearance | White to light yellow crystalline solid/powder | [1][6] |

| Melting Point | 87-89 °C | [2][3] |

| Boiling Point | 140 °C at 15 mmHg | [2][3] |

| Form | Solid | [3] |

| Solubility | Soluble in various organic solvents. | |

| EC Number | 224-032-1 | [1][3][4] |

| CAS Number | 4170-90-5 | [1][2][3][7] |

Table 1: Key Physicochemical Data for this compound

Synthesis, Reactivity, and Mechanistic Considerations

The unique electronic and steric profile of this compound governs its synthesis and subsequent chemical transformations.

Recommended Synthetic Protocol: Selective Aldehyde Reduction

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation. This method is favored for its operational simplicity, high yield, and excellent functional group tolerance; NaBH₄ is a mild reducing agent that will not reduce other potentially sensitive groups.

Step-by-Step Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir for 10-15 minutes to equilibrate the temperature to 0 °C. Causality: Performing the reaction at a reduced temperature is critical for controlling the exothermicity of the hydride addition, thus preventing potential side reactions and ensuring selectivity.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 20 minutes. Maintain the temperature at 0 °C during the addition. Causality: The portion-wise addition of the solid hydride reagent prevents a dangerously rapid evolution of hydrogen gas and a sharp temperature increase.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting aldehyde spot.

-

Reaction Quench: Once the reaction is complete, slowly add deionized water to the flask while still in the ice bath to quench any unreacted NaBH₄.

-

Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Purification and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting white solid can be further purified by recrystallization from hexanes to yield high-purity this compound. Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and within the literature range (87-89 °C), and by the spectroscopic methods outlined in Section 4.

Key Chemical Reactivity: Controlled Oxidation

This compound can undergo oxidation in the presence of molecular iodine and potassium carbonate.[3] This highlights a common transformation for benzyl alcohols. The controlled oxidation back to the parent aldehyde is a synthetically valuable reaction.

Caption: Logical workflow for the oxidation of this compound.

Spectroscopic Validation and Structural Characterization

The structural integrity and purity of synthesized this compound must be confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the target structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct confirmation. Expected signals include: a singlet for the two benzylic protons (-CH₂OH), a singlet for the hydroxyl proton (-OH, which may be broad and is D₂O exchangeable), two singlets for the nine protons of the three aromatic methyl groups, and a singlet for the two aromatic protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the benzylic carbon, the four unique aromatic carbons, and the two unique methyl carbons (ortho and para).

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of an alcohol. A strong C-O stretch will also be visible around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z = 150.22.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Applications in Research and Development

This compound serves as a valuable intermediate in various synthetic applications.

-

Synthesis of Novel Compounds: It has been used as a starting material in the synthesis of more complex molecules, such as 3-(2,4,6-trimethylbenzyl)indole.[8]

-

Pharmaceutical Intermediates: While direct applications in final drug products are not widely documented, its derivatives are relevant. For instance, the related 2,4,6-trimethylbenzoic acid is an intermediate for dyes, insecticides, and medicines.[9][10]

-

Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a sterically demanding protecting group for other functional groups, leveraging its bulk to direct synthetic outcomes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2,4,6-三甲基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound 99 4170-90-5 [sigmaaldrich.com]

- 9. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 10. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

2,4,6-trimethylbenzyl alcohol CAS number and IUPAC name

An In-Depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol

Introduction

This compound, also known as mesitylmethanol, is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique sterically hindered structure, arising from the three methyl groups on the benzene ring, imparts specific reactivity and properties that are leveraged in the synthesis of fine chemicals, pharmaceutical intermediates, and other specialized materials. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, synthesis, applications, and safety protocols, grounded in authoritative sources.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

1.1 Compound Identification

A clear identification of this compound is paramount for regulatory compliance, procurement, and accurate scientific communication. Key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 4170-90-5[1][2] |

| IUPAC Name | (2,4,6-trimethylphenyl)methanol[1][3] |

| Synonyms | 2,4,6-Trimethylbenzenemethanol, Mesitylmethanol[4] |

| Molecular Formula | C₁₀H₁₄O[1][2] |

| Molecular Weight | 150.22 g/mol |

| EC Number | 224-032-1[2] |

| InChI Key | LODDFDHPSIYCTK-UHFFFAOYSA-N[3] |

1.2 Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a solid at room temperature.

| Property | Value |

| Appearance | White to pale cream crystals or powder[3][4][5] |

| Melting Point | 87-89 °C[6] |

| Boiling Point | 140-141 °C at 15 mmHg[6] |

| Topological Polar Surface Area | 20.2 Ų[1][2] |

1.3 Chemical Structure

The structure of this compound is key to its chemical behavior.

Caption: Chemical structure of (2,4,6-trimethylphenyl)methanol.

Section 2: Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis and key reactions is crucial for its application in multi-step synthetic pathways.

2.1 Synthesis Pathway

A common and reliable method for preparing benzyl alcohols is the reduction of the corresponding aldehyde. In this case, 2,4,6-trimethylbenzaldehyde serves as the precursor. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Caption: General workflow for the synthesis of this compound.

2.2 Experimental Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

This protocol describes a representative lab-scale synthesis.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and dissolve it in methanol or ethanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases. This step neutralizes excess NaBH₄.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white solid.

2.3 Key Reactions: Oxidation

This compound is a versatile precursor. It can be oxidized to produce either 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbenzoic acid, depending on the oxidizing agent and conditions used. For instance, oxidation using o-iodoxybenzoic acid (IBX) under solvent-free conditions can yield a mixture of the aldehyde and carboxylic acid.[7] It also undergoes oxidation in the presence of molecular iodine and potassium carbonate.

Section 3: Applications in Research and Drug Development

The utility of this compound stems from its function as a robust synthetic intermediate.

-

Intermediate for Fine Chemicals: It serves as a precursor in the synthesis of more complex molecules. For example, it has been used to synthesize 3-(2,4,6-trimethylbenzyl)indole. Its oxidation products, 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid, are important intermediates for photoinitiators, dyes, and agrochemicals.[7][8][9]

-

Pharmaceutical Intermediate: The mesityl group is found in various pharmacologically active compounds. This alcohol serves as a key starting material for introducing this structural motif.[2]

-

Catalysis and Reagents: It is reported as part of an efficient method for producing dimethoxybenzaldehydes and can be used with ferrite as a dehydrogenative catalyst.[10]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

4.1 Hazard Identification and Personal Protection

While not classified as acutely toxic, this compound requires careful handling to avoid irritation and exposure.

| Hazard Category | Description |

| Acute Toxicity (Oral) | LD50 (mouse): 3000 mg/kg |

| Skin Contact | May cause skin irritation. Avoid contact.[6] |

| Eye Contact | May cause serious eye irritation. Avoid contact.[6] |

| Inhalation | May cause respiratory tract irritation.[5] |

| Incompatibilities | Strong oxidizing agents[11] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), chemical-resistant gloves, lab coat.[5][11][12] |

4.2 Laboratory Safety Workflow

Caption: Recommended laboratory safety workflow for handling the compound.

4.3 Storage and Handling Procedures

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from incompatible materials such as strong oxidizing agents.[11]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a well-characterized compound with the CAS number 4170-90-5 and the IUPAC name (2,4,6-trimethylphenyl)methanol.[1][3] Its utility as a sterically hindered building block in organic synthesis makes it a valuable reagent for researchers in pharmaceuticals and materials science. A comprehensive understanding of its properties, synthetic routes, and, most importantly, its safety and handling requirements is essential for its effective and responsible use in a professional laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. L01952.14 [thermofisher.com]

- 4. This compound | 4170-90-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 9. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 10. This compound | 4170-90-5 | FT34610 [biosynth.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. This compound 99 4170-90-5 [sigmaaldrich.com]

spectral data for 2,4,6-trimethylbenzyl alcohol (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,4,6-Trimethylbenzyl Alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 4170-90-5), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the principles of spectroscopic analysis and aimed at providing actionable insights for compound verification and characterization.

Molecular Structure: The Foundation of Spectral Interpretation

The molecular structure of this compound, with its distinct aromatic and aliphatic regions, dictates its unique spectral fingerprint. The symmetrical substitution of the benzene ring and the presence of a primary alcohol functional group are the primary determinants of the spectroscopic features we will explore.

The IUPAC name for this compound is (2,4,6-trimethylphenyl)methanol.[1] Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol .[3][4]

Below is a diagram illustrating the chemical structure with numbered positions for clear referencing in the subsequent spectral analysis sections.

Caption: Labeled structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the symmetry of the molecule simplifies the aromatic region of the spectrum significantly.

Data Interpretation

The ¹H NMR spectrum, typically run in a solvent like deuterochloroform (CDCl₃), reveals five distinct signals corresponding to the different proton environments.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons | Rationale |

| ~6.85 | Singlet | 2H | Ar-H (H3, H5) | Due to molecular symmetry, the two aromatic protons are chemically equivalent. They appear as a singlet because there are no adjacent protons to cause splitting. |

| ~4.60 | Singlet | 2H | -CH₂OH | These benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They appear as a singlet as there are no vicinal protons. |

| ~2.30 | Singlet | 3H | para-CH₃ (on C4) | The methyl group at the para position (C4) has a slightly different electronic environment compared to the ortho methyl groups. |

| ~2.25 | Singlet | 6H | ortho-CH₃ (on C2, C6) | The two methyl groups at the ortho positions are equivalent due to symmetry and thus appear as a single peak. |

| ~1.60 | Singlet (broad) | 1H | -CH₂OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and temperature. |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Given the symmetry of this compound, we expect to see fewer than ten signals.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals.[6]

| Chemical Shift (δ) ppm | Assigned Carbon | Rationale |

| ~137.5 | C 2, C 6 | Aromatic carbons bearing the ortho-methyl groups. |

| ~137.0 | C 4 | Aromatic carbon bearing the para-methyl group. |

| ~132.0 | C 1 | Aromatic carbon attached to the benzylic CH₂OH group. |

| ~129.0 | C 3, C 5 | Aromatic carbons bearing hydrogen atoms. Their equivalence is due to symmetry. |

| ~63.0 | -C H₂OH (C7) | The benzylic carbon is shifted downfield due to the attached electronegative oxygen atom. |

| ~20.8 | para-C H₃ (C9) | The carbon of the methyl group at the para position. |

| ~19.0 | ortho-C H₃ (C8, C10) | The carbons of the two equivalent methyl groups at the ortho positions. |

Note: Chemical shifts are approximate. Data sourced from SpectraBase.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A standard experiment involves proton decoupling to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Interpretation

The IR spectrum of this compound displays characteristic absorptions for its hydroxyl and aromatic components.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3550 - 3200 | O-H stretch (broad) | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. A very strong and prominent absorption.[7][8] |

| 3100 - 3000 | C-H stretch | Aromatic (sp² C-H) | Confirms the presence of the benzene ring.[7] |

| 2950 - 2850 | C-H stretch | Aliphatic (sp³ C-H) | Corresponds to the methyl (-CH₃) and methylene (-CH₂) groups.[7] |

| 1600 & 1470 | C=C stretch | Aromatic Ring | These two absorptions are characteristic of carbon-carbon double bond stretching within the aromatic ring. |

| 1320 - 1000 | C-O stretch | Primary Alcohol | A strong absorption in this region indicates the presence of the C-O single bond.[8] |

| 860 - 680 | C-H bend (out-of-plane) | Aromatic Ring | The specific pattern of these bends can sometimes help determine the substitution pattern on the ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the fragments provides a molecular fingerprint and clues to the molecule's structure.

Data Interpretation

The mass spectrum of this compound shows a molecular ion (M⁺) peak and several characteristic fragment ions.[3]

| m/z | Proposed Ion | Formula | Significance |

| 150 | [M]⁺ | [C₁₀H₁₄O]⁺ | The molecular ion. Its presence confirms the molecular weight of the compound. |

| 132 | [M - H₂O]⁺ | [C₁₀H₁₂]⁺ | A common fragmentation for alcohols is the loss of a water molecule (18 Da).[9] This is often a prominent peak. |

| 117 | [M - H₂O - CH₃]⁺ | [C₉H₉]⁺ | Subsequent loss of a methyl radical (15 Da) from the [M-H₂O]⁺ ion. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The tropylium ion, a very common and stable fragment in the mass spectra of compounds containing a benzyl group.[9] |

The top three peaks observed in the NIST library data are m/z 132, 117, and 91, which strongly supports this fragmentation pattern.[3]

Proposed Fragmentation Pathway

Caption: Simplified EI-MS fragmentation of this compound.

Summary and Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous characterization of this compound. Each technique offers complementary information, confirming the molecular structure, identifying key functional groups, and establishing a unique spectral fingerprint. This guide serves as a practical reference for the verification of this compound in a research or quality control setting, demonstrating the logical application of spectroscopic principles to structural elucidation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4,6-三甲基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-trimethylbenzylic alcohol [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. whitman.edu [whitman.edu]

melting point and boiling point of 2,4,6-trimethylbenzyl alcohol

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4,6-Trimethylbenzyl Alcohol: Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these fundamental physical properties, outlines detailed experimental protocols for their accurate determination, and discusses their critical relevance in the context of pharmaceutical sciences. By integrating theoretical principles with practical methodologies and highlighting the impact of molecular structure and purity, this guide serves as an essential resource for the characterization of this and similar compounds.

Introduction to this compound

This compound, also known as mesityl alcohol, is an aromatic alcohol with the chemical formula C10H14O[1][2]. Its structure features a hydroxylmethyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry. For instance, 2,4,6-trimethylbenzyl esters have been utilized as carboxyl-protecting groups in peptide synthesis[3]. The physicochemical properties of this compound are crucial for its synthesis, purification, and application in the development of pharmaceutical intermediates[4][5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O | [1][2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Melting Point | 87-89 °C | |

| Boiling Point | 140-141 °C at 15 mmHg | |

| Appearance | White to light yellow crystalline powder | [1] |

Theoretical Framework of Phase Transitions

The melting and boiling points are fundamental physical constants that provide insights into the identity, purity, and intermolecular forces of a substance.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The key factors influencing the melting point include:

-

Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point. This compound can form hydrogen bonds due to its hydroxyl group.

-

Molecular Symmetry: Molecules with a high degree of symmetry pack more efficiently into a crystal lattice, leading to a more stable solid state and a higher melting point.

-

Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. This phenomenon is invaluable for assessing the purity of a crystalline compound.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Factors affecting the boiling point include:

-

Intermolecular Forces: As with the melting point, stronger intermolecular forces lead to a higher boiling point.

-

Molecular Weight: In a homologous series, the boiling point generally increases with molecular weight due to increased van der Waals forces.

-

Pressure: The boiling point is dependent on the external pressure. A lower external pressure results in a lower boiling point. Therefore, boiling points measured at pressures other than atmospheric pressure must be reported with the corresponding pressure.

Synthesis, Purification, and the Impact of Impurities

The purity of this compound is paramount for its reliable use in further synthetic steps. Understanding its synthesis and purification is key to controlling its quality.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2,4,6-trimethylbenzaldehyde. Another viable method is the Grignard reaction, where a Grignard reagent reacts with formaldehyde[6]. A plausible synthesis is the reaction of a Grignard reagent prepared from 2,4,6-trimethylbromobenzene with formaldehyde.

Potential impurities from such syntheses could include:

-

Unreacted 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbromobenzene.

-

Byproducts from the Grignard reaction.

-

Residual solvents used in the reaction and workup.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like this compound[7][8][9][10][11]. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include a mixture of ethanol and water or hexane and ethyl acetate.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Impact of Impurities

The presence of impurities will typically lead to a lower and broader melting point range. For instance, if unreacted 2,4,6-trimethylbenzaldehyde remains, it will disrupt the crystal lattice of the alcohol, resulting in a depressed melting point. The boiling point can also be affected by non-volatile impurities, which can elevate the boiling point.

Experimental Determination Protocols

Accurate determination of the melting and boiling points is crucial for the characterization of this compound.

Determination of Melting Point

Modern melting point apparatuses offer a precise and efficient method for this determination.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate to a temperature about 15-20 °C below the expected melting point (around 87-89 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point. A pure sample should exhibit a sharp melting range of 1-2 °C.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (Microscale Method)

This method is ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted. The reported boiling point is at reduced pressure, so this method would require a vacuum setup.

Step-by-Step Protocol (for a liquid at atmospheric pressure):

-

Apparatus Assembly: Attach a small test tube containing a few drops of the liquid to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the inverted capillary.

-

Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.

Caption: Microscale Boiling Point Determination Setup.

Relevance in Drug Development

The physicochemical properties of a compound are critical in drug discovery and development[5][12].

-

Purity and Quality Control: The melting point is a quick and reliable indicator of the purity of a solid compound. In pharmaceutical manufacturing, a sharp and correct melting point is a key quality control parameter for intermediates like this compound.

-

Synthesis and Process Development: The boiling point is crucial for purification by distillation, especially under reduced pressure for high-boiling compounds. Knowing the boiling point helps in designing efficient and safe manufacturing processes.

-

Formulation and Stability: The physical state (solid or liquid) of a compound at ambient temperatures, determined by its melting point, influences its formulation into a drug product. The stability of the compound can also be related to its physical properties.

-

Role as a Pharmaceutical Intermediate: this compound can be a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity, as verified by its melting point, directly impacts the purity and yield of the final API. Its use in forming protecting groups for peptide synthesis demonstrates its utility in creating complex biomolecules[3][13][14][15].

Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are indispensable for its identification, purity assessment, and effective utilization in research and drug development. A thorough understanding of the theoretical principles governing these properties, coupled with the application of precise experimental techniques, ensures the quality and reliability of this important chemical intermediate. This guide provides the necessary framework for researchers and scientists to confidently characterize this compound and leverage its properties in the advancement of pharmaceutical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 4170-90-5 | FT34610 [biosynth.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Show how you would synthesize the following primary alcohol by ad... | Study Prep in Pearson+ [pearson.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 10. Home Page [chem.ualberta.ca]

- 11. rubingroup.org [rubingroup.org]

- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 13. biosynth.com [biosynth.com]

- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. peptide.com [peptide.com]

molecular structure and formula of 2,4,6-trimethylbenzyl alcohol

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic alcohol of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core characteristics, from its fundamental structure to its practical applications, grounding all claims in established scientific literature.

Molecular Structure and Identification

This compound, also known as mesityl carbinol or (2,4,6-trimethylphenyl)methanol, is an aromatic primary alcohol.[1][2] Its structure is characterized by a benzyl alcohol core with three methyl group substituents at the 2, 4, and 6 positions of the benzene ring. This substitution pattern imparts notable steric hindrance around the benzylic hydroxyl group and creates a plane of symmetry through the C1-C4 axis of the ring.

The molecular formula is C₁₀H₁₄O, and its molecular weight is approximately 150.22 g/mol .[2][3] The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the aromatic ring and methyl groups confer significant nonpolar character.

Caption: Molecular graph of this compound.

Physicochemical and Spectroscopic Data

The compound is typically a white to pale cream crystalline solid at ambient temperatures.[1][4] Its physical properties are well-documented and critical for its handling, storage, and application in various chemical processes.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4170-90-5 | [1][3][5] |

| Molecular Formula | C₁₀H₁₄O | [2][5][6] |

| Molecular Weight | 150.22 g/mol | [2][3][5] |

| Appearance | White to pale cream crystals or powder | [3][4] |

| Melting Point | 87-89 °C | [3][7] |

| Boiling Point | 140 °C / 15 mmHg | [3][7] |

| PubChem CID | 20139 |[1][2] |

Spectroscopic Profile

The symmetric nature of this compound results in a distinct and readily interpretable spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show four primary signals.[8]

-

A singlet for the two equivalent aromatic protons (at C3 and C5).

-

A singlet for the benzylic methylene protons (-CH₂OH).

-

A singlet for the six equivalent protons of the two ortho methyl groups (at C2 and C6).

-

A singlet for the three protons of the para methyl group (at C4).

-

A broad singlet for the hydroxyl proton (-OH), which can exchange and may vary in chemical shift. The simplicity of the spectrum is a direct consequence of the molecule's symmetry, making NMR an excellent tool for purity assessment.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum further confirms the molecular symmetry.[9] Distinct signals are expected for the quaternary aromatic carbons (C1, C2, C4, C6), the protonated aromatic carbons (C3, C5), the benzylic carbon (-CH₂-), and the two types of methyl carbons (ortho and para).

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretch of the alcohol functional group, typically around 3200-3600 cm⁻¹. Other key signals include C-H stretches from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹) and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) and the formation of the stable trimethylbenzyl cation.[2]

Synthesis and Reactivity

Proposed Laboratory Synthesis

A reliable and common method for preparing this compound in a laboratory setting is the reduction of the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Expertise & Causality: The choice of NaBH₄ is deliberate. It is a selective reducing agent for aldehydes and ketones and is tolerant of many other functional groups. Its mild nature and ease of handling make it preferable to stronger, more hazardous reagents like lithium aluminum hydride (LAH) for this specific transformation. An alcoholic solvent like methanol or ethanol is chosen because it readily dissolves both the aldehyde starting material and the NaBH₄ reagent, and the solvent's hydroxyl group can protonate the resulting alkoxide intermediate.

Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

-

Dissolution: Dissolve 2,4,6-trimethylbenzaldehyde in methanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature, as the reduction is exothermic.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition is a critical safety and control measure to manage the rate of reaction and concomitant hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1-2 hours to ensure the reaction proceeds to completion.

-

Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) to neutralize any excess NaBH₄ and protonate the intermediate sodium alkoxide. This step must be done cautiously in a fume hood as hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. The organic layer will contain the desired alcohol.

-

Washing & Drying: Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal & Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound undergoes reactions typical of a primary alcohol. It can be oxidized to 2,4,6-trimethylbenzaldehyde or further to 2,4,6-trimethylbenzoic acid using appropriate oxidizing agents.[3] The sterically hindered nature of the aromatic ring can influence reaction rates and accessibility to the benzylic position.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound serves as a valuable building block and intermediate in organic synthesis.

-

Synthetic Intermediate: It has been explicitly used in the synthesis of 3-(2,4,6-trimethylbenzyl)indole, demonstrating its utility in constructing more complex molecular architectures.[10] Its derivatives, such as the corresponding carboxylic acid, are intermediates for dyes, insecticides, and photoinitiators, highlighting the industrial relevance of this chemical family.[11][12]

-

Role in Drug Discovery: In drug development, the introduction of bulky, lipophilic groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The 2,4,6-trimethylbenzyl moiety can be incorporated into lead compounds to:

-

Increase Steric Bulk: This can enforce a specific conformation or block access of metabolizing enzymes to a nearby functional group, thereby increasing the compound's half-life.

-

Enhance Lipophilicity: The three methyl groups and the aromatic ring increase the molecule's affinity for nonpolar environments, which can influence membrane permeability and target engagement within hydrophobic pockets of proteins.

-

-

Analogy to Benzyl Alcohol in Formulations: The broader class of benzyl alcohols is crucial in pharmaceutical formulations. Benzyl alcohol itself is widely used as a bacteriostatic preservative in multi-dose vials and as a solvent to dissolve active pharmaceutical ingredients with poor water solubility.[13] While this compound is a solid and not used in the same way, its chemistry is foundational to understanding how substituted benzyl groups can be used to create derivatives with tailored properties for potential therapeutic applications.

Conclusion

This compound is a well-characterized compound with a unique combination of steric and electronic properties derived from its symmetrically substituted aromatic ring. Its straightforward synthesis and clear spectroscopic profile make it a reliable component in the researcher's toolkit. Its primary value lies in its role as a synthetic intermediate, enabling the construction of sterically hindered molecules and serving as a precursor for various materials and potential pharmaceutical agents. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 4170-90-5 [sigmaaldrich.com]

- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 4170-90-5 | FT34610 [biosynth.com]

- 7. This compound [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound 99 4170-90-5 [sigmaaldrich.com]

- 11. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 12. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,4,6-Trimethylbenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylbenzyl alcohol, also known as mesitylcarbinol, presents a unique paradigm in the study of benzylic alcohol reactivity. As a primary alcohol, it would be expected to follow reaction pathways typical for its class, primarily centered around bimolecular nucleophilic substitution (S N 2) and direct oxidation. However, the profound steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group fundamentally alters this behavior. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this sterically encumbered molecule. We will explore the causal relationships between its structure and its marked preference for unimolecular reaction mechanisms (S N 1) proceeding through a highly stabilized carbocation intermediate. This shift in mechanistic preference is not merely a nuance but a governing principle that dictates its synthetic utility and potential applications. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical guidance for professionals in the chemical and pharmaceutical sciences.

The Dichotomy of Structure: Steric Hindrance and Electronic Stabilization

The chemical behavior of this compound is a direct consequence of the interplay between its spatial arrangement and electronic distribution. Unlike its un-substituted analog, benzyl alcohol, the presence of two methyl groups in the ortho positions to the hydroxymethyl substituent creates a sterically crowded environment around the reaction center.

Steric Shielding

The two ortho-methyl groups act as bulky sentinels, physically obstructing the backside attack required for a conventional S N 2 reaction.[1] This phenomenon, known as steric hindrance, dramatically increases the activation energy for any bimolecular process where a nucleophile must approach the benzylic carbon, rendering such pathways kinetically unfavorable.

Caption: Steric hindrance from ortho-methyl groups.

Electronic Influence and Carbocation Stability

Counterintuitively, the factors that hinder S N 2 reactions actively promote S N 1 pathways. The three methyl groups on the aromatic ring are electron-donating through both inductive and hyperconjugative effects. This enriches the electron density of the benzene ring and, critically, provides substantial stabilization for any positive charge that develops on the benzylic carbon.[2][3]

The resulting 2,4,6-trimethylbenzyl carbocation is exceptionally stable for a primary benzylic cation.[4] Its formation is further facilitated by a phenomenon known as steric acceleration . The sp³-hybridized benzylic carbon in the alcohol has bond angles of approximately 109.5°. Upon departure of the leaving group (water), this carbon re-hybridizes to a trigonal planar sp² geometry with 120° bond angles.[5] This geometric change increases the distance between the bulky ortho-methyl groups and the benzylic substituent, relieving steric strain and lowering the activation energy for carbocation formation.[6]

Mechanistic Pathways and Synthetic Protocols

The hydroxyl group's reactivity is best understood by examining its behavior in key organic transformations and contrasting it with that of a simple primary alcohol.

Nucleophilic Substitution: The Dominance of the S N 1 Pathway

While primary alcohols almost exclusively react via an S N 2 mechanism, this compound is a stark exception.[7] Treatment with strong hydrohalic acids (e.g., HBr, HI) leads to rapid substitution.

The reaction proceeds via a three-step S N 1 mechanism:

-

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water.

-

Carbocation Formation: The protonated alcohol dissociates, forming the resonance-stabilized 2,4,6-trimethylbenzyl carbocation. This is the rate-determining step.

-

Nucleophilic Attack: The halide anion rapidly attacks the planar carbocation to yield the final product.

Caption: S N 1 mechanism for the substitution of the hydroxyl group.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl Bromide

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or toluene.

-

Reagent Addition: Add concentrated hydrobromic acid (48%, 2.0-3.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (typically 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography or distillation to obtain pure 2,4,6-trimethylbenzyl bromide.

Esterification: Overcoming Steric Challenges

Standard Fischer esterification, which involves heating the alcohol with a carboxylic acid under acidic catalysis, is notoriously inefficient for this compound.[8] The steric bulk of the alcohol hinders its approach to the protonated carboxylic acid, mirroring the difficulty observed in esterifying the sterically hindered 2,4,6-trimethylbenzoic acid.[9]

More effective methods involve activating the carboxylic acid, for instance, by converting it to an acyl chloride or anhydride. This creates a much more reactive electrophile that can overcome the steric barrier.

Experimental Protocol: Esterification via Acyl Chloride

-

Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Ether Synthesis: A Tale of Two Pathways

The synthesis of ethers from this compound can be approached in two main ways, each leveraging a different aspect of its reactivity.

-

Williamson Ether Synthesis (Alkoxide as Nucleophile): This classic S N 2 reaction is viable because the steric hindrance is less of a factor when the alcohol is converted into the nucleophile (an alkoxide). The alkoxide can then attack a less hindered electrophile like methyl iodide or benzyl bromide.[10]

-

Acid-Catalyzed Synthesis (Carbocation as Electrophile): In the presence of another alcohol (R'-OH) and a catalytic amount of strong acid, this compound can form its stable carbocation, which is then trapped by R'-OH to form an unsymmetrical ether. This is effectively an S N 1 pathway.[11]

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Electrophile Addition: Cool the solution back to 0°C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion. Gentle heating may be required for less reactive halides.

-

Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Oxidation: A Conventional Transformation

Despite the steric crowding, the benzylic C-H bonds of the hydroxymethyl group remain accessible to various oxidizing agents. The oxidation of this compound to 2,4,6-trimethylbenzaldehyde is a reliable and high-yielding transformation.[12][13] Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are ideal for stopping the oxidation at the aldehyde stage. Stronger oxidants can lead to the corresponding carboxylic acid.

Caption: Experimental workflow for the oxidation of the alcohol.

Summary of Reactivity

The unique reactivity profile of the hydroxyl group in this compound is summarized below.

| Reaction Type | Typical Primary Alcohol Reactivity | Observed Reactivity of this compound | Dominant Mechanism | Key Factors |

| Substitution | S N 2 | Favors rapid substitution | S N 1 | High carbocation stability; Steric hindrance disfavors S N 2 |

| Esterification | Fischer esterification is effective | Fischer esterification is inefficient | Acyl substitution | Steric hindrance on the alcohol |

| Ether Synthesis | Williamson synthesis is common | Both Williamson (as nucleophile) and S N 1 (as electrophile) pathways are effective | S N 2 / S N 1 | Versatile reactivity based on conditions |

| Oxidation | Readily oxidized to aldehyde/acid | Readily oxidized to the aldehyde | Oxidation | Accessible C-H bonds |

Conclusion

The chemistry of this compound serves as an exemplary case study in how steric and electronic effects can override the 'textbook' reactivity of a functional group. The hydroxyl group, situated on a primary benzylic carbon, does not behave as a typical primary alcohol. Instead, its reactions are overwhelmingly governed by the formation of a remarkably stable 2,4,6-trimethylbenzyl carbocation. This propensity for S N 1-type mechanisms, driven by electronic stabilization from the three methyl groups and accelerated by the relief of steric strain, defines its chemical personality. For the synthetic chemist, understanding this behavior is paramount. It allows for the strategic design of reaction pathways that either leverage the stability of this carbocation intermediate or circumvent the steric hindrance that plagues bimolecular processes. This knowledge is crucial for effectively incorporating this unique structural motif into complex molecules in pharmaceutical and materials science research.

References

- 1. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. leah4sci.com [leah4sci.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound 99 4170-90-5 [sigmaaldrich.com]

- 13. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

Electrophilic Aromatic Substitution on 2,4,6-Trimethylbenzyl Alcohol: A Mechanistic and Practical Guide for Advanced Synthesis

Executive Summary

The electrophilic aromatic substitution (EAS) of 2,4,6-trimethylbenzyl alcohol represents a fascinating case study in the reactivity of highly activated and sterically hindered aromatic systems. This technical guide moves beyond textbook examples to provide researchers, scientists, and drug development professionals with a nuanced understanding of the competing mechanistic pathways that govern the reaction's outcome. The presence of three activating methyl groups and a benzylic alcohol function on the mesitylene core creates a complex reactive landscape where the stability of a key intermediate, the 2,4,6-trimethylbenzyl cation, often dictates the product distribution. We will dissect the subtle interplay between direct aromatic substitution—including ipso-substitution—and side-chain reactivity, offering field-proven insights into controlling these pathways through strategic selection of reagents and reaction conditions. This document serves as a practical whitepaper, grounded in authoritative references, to empower chemists to navigate the synthetic challenges and unlock the potential of this versatile substrate.

Introduction: Reactivity of Polysubstituted Aromatic Systems

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] The reaction's regioselectivity and rate are profoundly influenced by the substituents present on the arene core.[3] Activating groups, which donate electron density, enhance the nucleophilicity of the ring and typically direct incoming electrophiles to the ortho and para positions.[1][4]

The subject of this guide, this compound, belongs to the class of mesitylene derivatives. Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic compound due to the cumulative electron-donating effect of its three symmetrically placed methyl groups.[5] The addition of a hydroxymethyl group further increases the ring's electron density. However, this high degree of substitution presents a unique challenge: all ortho and para positions relative to the hydroxymethyl group are sterically blocked by methyl groups. This configuration forces the reaction to proceed through less common, yet mechanistically significant, pathways that are critical for the synthetic chemist to understand and control.

The Substrate: Profiling this compound

This compound, also known as mesitylol, is a solid at room temperature with a melting point of 87-89 °C.[6] Its structure combines two key reactive features:

-

A Highly Nucleophilic Aromatic Ring: The convergence of three electron-donating methyl groups and an activating hydroxymethyl group makes the benzene ring exceptionally electron-rich and thus highly susceptible to electrophilic attack.

-

A Reactive Benzylic Alcohol: The hydroxyl group is a poor leaving group, but under the acidic conditions frequently employed in EAS reactions (e.g., H₂SO₄, Lewis acids), it is readily protonated to form a good leaving group (H₂O).[7]

This dual reactivity is the central theme of its chemistry. The challenge for the synthetic chemist is not whether the molecule will react, but rather how to direct the reaction to the desired outcome—functionalization of the aromatic ring or manipulation of the benzylic position.

Core Mechanistic Crossroads: Cation Formation vs. Direct Substitution

Under typical EAS conditions, the reaction of this compound does not follow a single, straightforward path. Instead, it arrives at a mechanistic crossroads, where the formation of a highly stabilized carbocation intermediate competes with direct electrophilic attack on the aromatic ring.

The Pivotal Intermediate: The 2,4,6-Trimethylbenzyl Cation

The most significant factor governing the reactivity of this compound in the presence of acid is the facile formation of the 2,4,6-trimethylbenzyl cation. The hydroxyl group is protonated by the acid catalyst, followed by the loss of a water molecule.

The resulting carbocation is exceptionally stable due to two primary factors:

-

Resonance Delocalization: The positive charge is delocalized into the aromatic π-system, spreading it across the ortho and para carbons.

-

Inductive Stabilization: The three electron-donating methyl groups at the C2, C4, and C6 positions further stabilize the positive charge on the ring and the benzylic carbon.[8][9]

The high stability of this cation means that it can have a significant lifetime in solution, allowing it to participate in subsequent reactions, often dominating the overall transformation and diverting the reaction from a simple EAS pathway.

Pathway A: Direct Electrophilic Attack & Ipso-Substitution

If conditions can be modulated to minimize benzyl cation formation (e.g., using non-acidic electrophiles or very mild Lewis acids at low temperatures), direct attack on the aromatic ring becomes more probable.

-

Ipso-Substitution: Given that the most activated positions (ortho/para) are blocked, the electrophile may attack a carbon atom that is already substituted—a process known as ipso-substitution.[10][11] In this case, attack occurs at one of the methyl-bearing carbons (C2, C4, or C6). The subsequent loss of a methyl group (often as a methyl cation, which is trapped or eliminated) re-aromatizes the ring. This pathway is a known phenomenon in highly alkylated aromatic systems.[12]

-

Substitution at C3/C5: Attack at the sterically hindered C3 or C5 positions is also possible, though generally less favored due to significant steric clash with the flanking methyl groups.

The diagram below illustrates the critical mechanistic branch point.

Figure 1: Competing mechanistic pathways in the electrophilic substitution of this compound.

Experimental Protocols and Strategic Considerations

The key to a successful and selective transformation is rigorous control over the experimental parameters. The choice of electrophile, catalyst, solvent, and temperature determines which mechanistic pathway prevails.

General Experimental Workflow

A self-validating protocol for these reactions involves careful setup, monitoring, and characterization. Trustworthiness in the results is built upon this systematic approach.

Figure 2: A generalized, self-validating workflow for electrophilic aromatic substitution experiments.

Protocol Example: Bromination

This protocol aims for direct ring substitution by using a non-acidic halogen source, which should suppress the formation of the benzyl cation.

Objective: To achieve bromination of the aromatic ring, potentially via ipso-substitution.

Methodology:

-

Preparation: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.

-

Charging the Flask: this compound (1.0 eq) is dissolved in an anhydrous, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of bromine (Br₂, 1.05 eq) in the same solvent is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction is protected from light.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

-

Workup: Upon completion, the reaction is cautiously quenched by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

-

Extraction: The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-